N-(4-Methylbenzyl)ethanamine
Overview
Description
N-(4-Methylbenzyl)ethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of benzylamine, where the benzyl group is substituted with a methyl group at the para position. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Methylbenzyl)ethanamine can be synthesized through several methods. One common method involves the reductive amination of 4-methylbenzaldehyde with ethanamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
N-(4-Methylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter systems or metabolic enzymes, depending on the specific application.
Comparison with Similar Compounds
- Benzylamine
- N-Methylbenzylamine
- N,N-Dimethylbenzylamine
Comparison: N-(4-Methylbenzyl)ethanamine is unique due to the presence of the methyl group at the para position, which can influence its reactivity and binding properties. Compared to benzylamine, it may exhibit different steric and electronic effects, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMKHMUNQWEHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405873 | |
Record name | N-(4-Methylbenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39099-13-3 | |
Record name | N-(4-Methylbenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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